Methyl 2-[4-(benzyloxy)phenyl]benzoate
Overview
Description
Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate is an organic compound with a complex structure that includes a biphenyl core substituted with a benzyloxy group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
It is known that benzylic compounds can undergo reactions via an sn1 pathway, which involves the formation of a resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism with its targets.
Biochemical Pathways
Benzoylated products, which are structurally similar, have been synthesized by the benzoylation of substituted phenols under low temperature, and these undergo fries rearrangement using anhydrous aluminum chloride as a catalyst . This suggests that Methyl 2-[4-(benzyloxy)phenyl]benzoate might also be involved in similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-3-carboxylate: Similar structure but with the carboxylate group in a different position.
4-(Benzyloxy)biphenyl: Lacks the carboxylate ester group.
Uniqueness
The presence of both the benzyloxy group and the carboxylate ester provides a combination of properties that can be leveraged in various chemical and biological contexts .
Properties
IUPAC Name |
methyl 2-(4-phenylmethoxyphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)20-10-6-5-9-19(20)17-11-13-18(14-12-17)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZAIIOLJCQPEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602445 | |
Record name | Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-49-7 | |
Record name | Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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